Methyl 2-(3-aminoazetidin-1-yl)acetate

Description

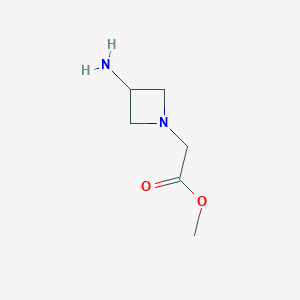

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(3-aminoazetidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)4-8-2-5(7)3-8/h5H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPLKJAHHZTGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminoazetidin-1-yl)acetate typically involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetate. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminoazetidin-1-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted azetidines and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 2-(3-aminoazetidin-1-yl)acetate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminoazetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various enzymes and receptors, leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(3-aminoazetidin-1-yl)acetate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

tert-Butyl 2-(3-aminoazetidin-1-yl)acetate

- Molecular Formula : C₉H₁₈N₂O₂

- Key Differences : The tert-butyl ester group introduces steric bulk compared to the methyl ester in the target compound. This substitution likely reduces solubility in polar solvents but may enhance lipophilicity and stability against enzymatic hydrolysis.

Methyl (3-amino-2-oxopyridin-1-yl)acetate

- Molecular Formula : C₈H₁₀N₂O₃

- Key Differences: Replaces the azetidine ring with a six-membered pyridinone (2-oxopyridine) ring. The lactam (amide) group increases hydrogen-bonding capacity and reduces ring strain compared to azetidine.

- Reactivity: The α-keto ester moiety may participate in enolate chemistry or act as a Michael acceptor, contrasting with the aminoazetidine’s nucleophilic amine.

- Applications : Serves as an intermediate in heterocyclic synthesis, particularly for pharmaceuticals targeting kinase inhibition or metal coordination .

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

- Molecular Formula : C₁₀H₁₀N₄O₃

- Key Differences : Features a tetrazole ring instead of azetidine. The tetrazole’s aromaticity and acidic N–H group (pKa ~4.9) enable diverse coordination modes in metal-organic frameworks (MOFs).

- Supramolecular Features : Exhibits intramolecular O–H⋯N hydrogen bonding and π-π stacking, which are critical for crystal engineering. The methyl ester group adopts a perpendicular orientation relative to the tetrazole, minimizing steric clashes .

- Applications : Used in constructing MOFs for catalysis or gas storage, leveraging tetrazole’s versatility as a ligand .

Methyl 2-phenylacetoacetate

- Molecular Formula : C₁₁H₁₂O₃

- Key Differences: An α-keto ester with a phenyl group, enabling keto-enol tautomerism and participation in Claisen or Aldol condensations.

- Reactivity: The electron-withdrawing keto group enhances electrophilicity at the α-carbon, contrasting with the aminoazetidine’s nucleophilic amine.

- Applications : Forensic research identifies it as a precursor in illicit amphetamine synthesis, highlighting regulatory significance .

Comparative Data Table

| Compound Name | Molecular Formula | Key Functional Groups | Ring System | Notable Properties/Applications | Reference |

|---|---|---|---|---|---|

| This compound | C₆H₁₂N₂O₂ | Aminoazetidine, methyl ester | Azetidine (4-membered) | High ring strain; drug intermediate | [14] |

| tert-Butyl 2-(3-aminoazetidin-1-yl)acetate | C₉H₁₈N₂O₂ | Aminoazetidine, tert-butyl ester | Azetidine | Lipophilic protecting group | [14] |

| Methyl (3-amino-2-oxopyridin-1-yl)acetate | C₈H₁₀N₂O₃ | Aminopyridinone, methyl ester | Pyridinone (6-membered) | Enolate chemistry; kinase inhibitors | [6] |

| Methyl 2-[5-(2-hydroxyphenyl)tetrazol-2-yl]acetate | C₁₀H₁₀N₄O₃ | Tetrazole, hydroxyl, methyl ester | Tetrazole | MOF construction; hydrogen bonding | [2] |

| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | α-Keto ester, phenyl | None | Precursor in illicit drug synthesis | [12] |

Key Observations and Implications

- Ring Strain vs.

- Functional Group Influence: The amino group in azetidine enhances nucleophilicity, enabling amide bond formation or metal coordination, whereas tetrazole’s acidity favors anion formation for MOF assembly .

- Steric and Solubility Effects : Substituents like tert-butyl () vs. methyl esters modulate lipophilicity and metabolic stability, critical for drug design.

- Safety Considerations: While Methyl 2-hydroxyacetate () has documented GHS hazards, the aminoazetidine derivative’s safety profile remains uncharacterized, warranting caution in handling.

Biological Activity

Methyl 2-(3-aminoazetidin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly as an inhibitor of N-acylethanolamine acid amidase (NAAA). This enzyme plays a crucial role in the metabolism of lipid mediators, which are involved in pain and inflammatory responses. The following sections detail the biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Overview of NAAA Inhibition

NAAA is a cysteine hydrolase that hydrolyzes endogenous lipid mediators like palmitoylethanolamide (PEA), which has been shown to exert anti-inflammatory and antinociceptive effects. Inhibition of NAAA can enhance the levels of PEA, potentially providing therapeutic benefits for pain and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through various studies focusing on its structural features. Key findings include:

- Potency : The compound exhibits significant inhibitory activity against NAAA, with median inhibitory concentration (IC50) values reported in studies ranging from low micromolar to sub-micromolar levels .

- Stability : Compounds structurally similar to this compound have shown improved chemical and plasma stability, which is crucial for their therapeutic application .

- Key Structural Features : The presence of a β-lactam moiety has been identified as essential for maintaining NAAA inhibitory activity. Variations in the amide side chain have also been investigated to optimize potency and selectivity .

Table 1: Inhibitory Activity of Related Compounds

| Compound ID | Structure Description | IC50 (μM) | Stability (t½ in plasma) |

|---|---|---|---|

| 11h | β-lactam derivative | 0.34 | 103 min |

| 28h | Modified azetidinone | >10 | Not reported |

| 32 | Nonylamino substituted | inactive | Not applicable |

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives.

- In Vivo Efficacy : A study demonstrated that derivatives of azetidinones, including this compound, were effective in reducing inflammatory responses in animal models. The compounds were administered via systemic routes, leading to significant reductions in paw edema in rat models treated with complete Freund's adjuvant (CFA) .

- Mechanistic Insights : Activity-based protein profiling (ABPP) has been employed to visualize the interaction of NAAA inhibitors with target proteins in complex proteomes. This method has provided insights into the localization and activity modulation of NAAA in vivo, thereby supporting the therapeutic potential of this compound .

- Molecular Docking Studies : Computational studies have predicted the binding modes of this compound within the active site of NAAA, revealing interactions with key amino acids that contribute to its inhibitory action. These findings align with experimental data indicating high-affinity binding and inhibition .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(3-aminoazetidin-1-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, azetidine derivatives can react with methyl esters of haloacetates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization may include adjusting stoichiometry, solvent polarity, and temperature. Catalytic additives like DMAP can enhance reaction efficiency .

- Example Reaction Conditions :

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 65–75 |

| NaH | THF | 60 | 55–60 |

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the azetidine ring (δ ~3.5–4.5 ppm for protons; δ ~50–70 ppm for carbons) and ester carbonyl (δ ~170 ppm) confirm structure .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns indicating cleavage of the ester and azetidine moieties .

Q. What are the key functional groups influencing the compound’s reactivity?

- Methodological Answer : The 3-aminoazetidine group acts as a nucleophile, while the ester moiety is electrophilic. Reactivity studies should focus on:

- Amino Group : Participation in Schiff base formation or amidation.

- Ester Group : Hydrolysis under acidic/basic conditions or transesterification .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

- Methodological Answer : Use SHELXL for refinement:

- Twinning : Apply TWIN/BASF commands to model twin domains .

- Disorder : Partition atoms into split positions with constrained occupancy (e.g., PART command) .

- Validation : Check R-factor gaps (>5% may indicate overfitting) and ADP consistency .

Q. What computational strategies predict the compound’s biological activity or binding modes?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Use PDB structures of target enzymes (e.g., kinases) and optimize ligand protonation states with Open Babel .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Example Parameters :

| Software | Basis Set | Solvation Model |

|---|---|---|

| Gaussian | B3LYP/6-31G* | PCM (Water) |

Q. How do reaction conditions impact stereochemical outcomes in azetidine-containing derivatives?

- Methodological Answer :

Q. What challenges arise in analyzing anisotropic displacement parameters (ADPs) in crystal structures?

- Methodological Answer : High ADPs may indicate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.